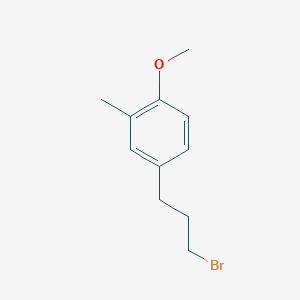

Benzene, 4-(3-bromopropyl)-1-methoxy-2-methyl-

Descripción general

Descripción

“(3-Bromopropyl)benzene” is a chemical compound with the molecular formula C9H11Br. It consists of 11 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .

Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)benzene” includes a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

Benzene derivatives, such as “(3-Bromopropyl)benzene”, can undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

1. Total Synthesis of Biologically Active Natural Products

Benzene derivatives like 4-(3-bromopropyl)-1-methoxy-2-methyl- are instrumental in the total synthesis of biologically active natural products. For instance, Akbaba et al. (2010) demonstrated the synthesis of a complex brominated natural product starting from a related benzene derivative (Akbaba et al., 2010).

2. Novel Initiators/Transfer Agents for Cationic Polymerizations

These benzene derivatives serve as precursors in the synthesis of novel inifers, crucial for cationic polymerizations. A study by Dittmer et al. (1992) highlighted the interaction of a similar methoxy-substituted benzene with BCl3, underlining its role in polymer chemistry (Dittmer et al., 1992).

3. Development of Potent Antimicrobial Agents

Compounds like 4-(3-bromopropyl)-1-methoxy-2-methyl- benzene have been explored for their antimicrobial properties. Liaras et al. (2011) synthesized benzene derivatives with various substituents demonstrating significant antimicrobial activity (Liaras et al., 2011).

4. Electrochemical Bromination in Organic Synthesis

Kulangiappar et al. (2014) showed the use of electrochemical methods for bromination of methoxy-substituted benzene compounds, highlighting a versatile approach in organic synthesis (Kulangiappar et al., 2014).

5. Photodynamic Therapy and Cancer Treatment

Benzene derivatives are explored in the synthesis of photosensitizers used in photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine derivatives with bromo and methoxy groups for potential use in cancer therapy (Pişkin et al., 2020).

6. Application in Molecular Electronics

Stuhr-Hansen et al. (2005) utilized aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, as building blocks for molecular wires in electronics, showcasing the chemical versatility and application potential in nanotechnology and molecular electronics (Stuhr-Hansen et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-bromopropyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTCHSOHXQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2892749.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2892756.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)